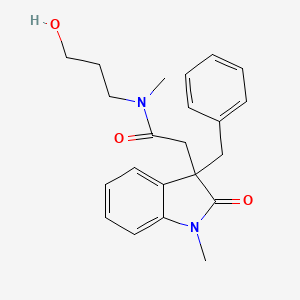
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one, also known as Moracin M, is a natural compound found in the root bark of Morus alba L., commonly known as the white mulberry tree. This compound has been studied extensively for its potential therapeutic effects in various diseases.
Mechanism of Action
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M exerts its therapeutic effects through various mechanisms. In cancer cells, it induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting the expression of anti-apoptotic proteins. In diabetes, it improves insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway. Inflammation is reduced by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M has been shown to have various biochemical and physiological effects. In cancer cells, it induces DNA damage and inhibits cell proliferation. In diabetes, it improves glucose uptake and insulin sensitivity. Inflammation is reduced by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M in lab experiments is its natural origin, which reduces the risk of toxicity and side effects. However, the limited availability and high cost of the compound can be a limitation for some experiments. Additionally, the compound's low solubility in water can make it difficult to use in certain experiments.
Future Directions
Future research on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M can focus on its potential therapeutic effects in other diseases such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of more efficient synthesis methods and the identification of more potent analogs can improve the compound's therapeutic potential. Finally, studies can be conducted to investigate the compound's pharmacokinetics and toxicity in vivo to determine its suitability as a potential drug candidate.
Conclusion:
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M is a natural compound found in the root bark of Morus alba L. that has been studied extensively for its potential therapeutic effects in various diseases. Its anti-cancer, anti-diabetic, and anti-inflammatory properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M can be synthesized from the root bark of Morus alba L. using various extraction and purification methods. One such method involves extracting the root bark with ethanol, followed by column chromatography using silica gel and eluted with a mixture of ethyl acetate and hexane. The purified compound can then be identified using various spectroscopic techniques such as NMR and mass spectrometry.
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M has been studied for its potential therapeutic effects in various diseases such as cancer, diabetes, and inflammation. Studies have shown that 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to have anti-diabetic effects by reducing blood glucose levels and improving insulin sensitivity. Additionally, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M has anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
properties
IUPAC Name |
(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-13(5-4-12-2-1-7-17-12)11-3-6-14-15(10-11)19-9-8-18-14/h1-7,10H,8-9H2/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOHIWYSRXRXEL-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-(furan-2-YL)prop-2-EN-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5302493.png)

![4-[(3,5-dimethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B5302510.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5302517.png)
![N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B5302522.png)
![3-[(2-ethoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5302535.png)
![8-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5302540.png)
![2-(2-chloro-4-{[(2-hydroxy-2-phenylethyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5302552.png)
![4-{3-[4-(dimethylamino)-2-pyridin-3-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-3-oxopropyl}phenol](/img/structure/B5302567.png)
![6-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5302573.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-furamide](/img/structure/B5302578.png)
![N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5302581.png)
![3-(butylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5302585.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5302595.png)